1-Chlorobicyclo[1.1.1]pentane

physical organic chemistry solvolysis kinetics bridgehead reactivity

1-Chlorobicyclo[1.1.1]pentane (CAS 10555-50-7) is a bridgehead-halogenated derivative of the bicyclo[1.1.1]pentane (BCP) cage, a highly strained carbocyclic scaffold that has emerged as a privileged three-dimensional bioisostere for para-substituted phenyl rings, tert-butyl groups, and internal alkynes in medicinal chemistry. First synthesized via photochlorination of the parent hydrocarbon in the mid-1960s, this compound features a chlorine atom at one bridgehead position of the fused cyclopropane-like cage, imparting a distinctive solvolytic reactivity profile that diverges sharply from both simple tertiary alkyl chlorides and other bridgehead halides.

Molecular Formula C5H7Cl
Molecular Weight 102.56 g/mol
CAS No. 10555-50-7
Cat. No. B3045360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chlorobicyclo[1.1.1]pentane
CAS10555-50-7
Molecular FormulaC5H7Cl
Molecular Weight102.56 g/mol
Structural Identifiers
SMILESC1C2CC1(C2)Cl
InChIInChI=1S/C5H7Cl/c6-5-1-4(2-5)3-5/h4H,1-3H2
InChIKeyVLYRDKSOYVWGMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chlorobicyclo[1.1.1]pentane (CAS 10555-50-7): A Bridgehead Chloride for Strained Scaffold Synthesis and Bioisostere-Driven Drug Discovery


1-Chlorobicyclo[1.1.1]pentane (CAS 10555-50-7) is a bridgehead-halogenated derivative of the bicyclo[1.1.1]pentane (BCP) cage, a highly strained carbocyclic scaffold that has emerged as a privileged three-dimensional bioisostere for para-substituted phenyl rings, tert-butyl groups, and internal alkynes in medicinal chemistry [1]. First synthesized via photochlorination of the parent hydrocarbon in the mid-1960s, this compound features a chlorine atom at one bridgehead position of the fused cyclopropane-like cage, imparting a distinctive solvolytic reactivity profile that diverges sharply from both simple tertiary alkyl chlorides and other bridgehead halides [2]. Its role as a strategic synthetic intermediate for accessing functionalized BCP derivatives—combined with the scaffold's documented ability to improve aqueous solubility, metabolic stability, and passive permeability in drug leads—positions 1-chlorobicyclo[1.1.1]pentane as a critical procurement target for laboratories pursuing strain-release diversification or bioisostere-guided lead optimization.

Why 1-Chlorobicyclo[1.1.1]pentane Cannot Be Replaced by Other BCP Halides or Simpler Bridgehead Chlorides in Critical Synthetic Sequences


Substituting 1-chlorobicyclo[1.1.1]pentane with a close analog—whether the corresponding 1-bromo, 1-iodo derivative, or a simpler bridgehead chloride such as 1-chloronorbornane—fundamentally alters the reaction outcome. The iodo analog undergoes rapid metal-halogen exchange with t-butyllithium to generate 1-lithiobicyclo[1.1.1]pentane, whereas the chloro derivative is entirely inert to this reagent, enabling chemoselective transformations on polyhalogenated BCP scaffolds that the iodo compound cannot support [1]. Under solvolytic conditions, 1-chlorobicyclo[1.1.1]pentane reacts approximately 313 times faster than t-butyl chloride and roughly 10,000 times faster than 1-chloronorbornane, providing a kinetic window for selective derivatization that is absent with less reactive bridgehead chlorides [2]. These orthogonal reactivity profiles—selective inertness toward organolithiums yet enhanced solvolytic lability relative to other bridgehead systems—mean that generic substitution by a different BCP halide or a conventional bridgehead chloride would either introduce unwanted reaction pathways or require substantially harsher activation conditions, compromising both yield and functional group tolerance in multistep synthetic sequences.

Quantitative Differentiation Evidence for 1-Chlorobicyclo[1.1.1]pentane: Head-to-Head Reactivity, Structural, and Bioisostere Data vs. Closest Comparators


313-Fold Faster Solvolysis vs. t-Butyl Chloride and ~10,000-Fold vs. 1-Chloronorbornane

1-Chlorobicyclo[1.1.1]pentane undergoes solvolysis in 80% aqueous ethanol at 25 °C with a first-order rate constant of 3.03 × 10⁻⁵ sec⁻¹. Under identical conditions, t-butyl chloride—the classic tertiary alkyl chloride benchmark—exhibits a rate constant of 9.67 × 10⁻⁸ sec⁻¹, establishing that the BCP bridgehead chloride is approximately 313-fold more reactive [1]. By comparison, 1-chloronorbornane, another bicyclic bridgehead chloride, is roughly 10⁴-fold less reactive, demonstrating that the exceptional solvolytic lability is specific to the bicyclo[1.1.1]pentane cage geometry rather than being a general property of bridgehead chlorides [1]. The solvolysis yields 3-methylenecyclobutanol and its ethyl ether exclusively, with activation parameters ΔH‡ = 12.0 kcal/mol and ΔS‡ = +4 eu [1].

physical organic chemistry solvolysis kinetics bridgehead reactivity

Selective Inertness to t-Butyllithium Enables Orthogonal Functionalization Strategies Absent in the Iodo Analog

When treated with t-butyllithium, 1-chlorobicyclo[1.1.1]pentane is completely inert, yielding no detectable metal-halogen exchange. In contrast, 1-iodobicyclo[1.1.1]pentane reacts cleanly and rapidly to generate 1-lithiobicyclo[1.1.1]pentane, which can be trapped with electrophiles [1]. The parent hydrocarbon bicyclo[1.1.1]pentane likewise shows no reactivity toward t-butyllithium, confirming that the exchange pathway is uniquely accessible to the iodo derivative [1]. This binary chemoselectivity—clean exchange for the C–I bond versus complete inertness for the C–Cl bond—is a function of the halogen identity and has no parallel among unstrained alkyl halide pairs, where both chloro and iodo congeners typically undergo exchange, albeit at different rates.

organometallic chemistry metal-halogen exchange chemoselective synthesis

66.6 kcal/mol Strain Energy of the BCP Scaffold Drives Unique Strain-Release Reactivity vs. Unstrained Alkane Systems

The bicyclo[1.1.1]pentane scaffold possesses a calculated strain energy of approximately 66.6 kcal/mol, corresponding to an enthalpy of formation (ΔHf) of +49.6 kcal/mol, as established by computational and thermochemical studies [1]. For comparison, the corresponding straight-chain alkane pentane has a strain energy of essentially 0 kcal/mol, and even cyclobutane, a common strained ring, exhibits a strain energy of only ~26.5 kcal/mol. The exceptionally high strain energy of the BCP cage is a direct consequence of the nonbonded bridgehead carbon–carbon distance of approximately 1.845 Å, which imposes severe angular deformation at the bridgehead positions [1].

strain energy computational thermochemistry strain-release chemistry

Shortened C–Cl Bond (1.761 Å) Corroborates Heightened Bridgehead Electrophilicity vs. Typical Alkyl Chlorides

Microwave spectroscopic analysis of five isotopic forms of 1-chlorobicyclo[1.1.1]pentane has yielded a precise C–Cl bond length of 1.761 ± 0.012 Å, which is notably shorter than the typical C(sp³)–Cl bond length range of 1.80–1.82 Å observed in unstrained alkyl chlorides [1]. Additional structural parameters include r(C1–C2) = 1.536 ± 0.007 Å and ∠C1–C2–C3 = 73.47 ± 1.50°, reflecting the severe angular compression imposed by the BCP cage geometry [1]. The shortened C–Cl bond is indicative of increased s-character at the bridgehead carbon, which enhances the electrophilicity of the chlorine-bearing center and is fully consistent with the observed ~313-fold rate acceleration in solvolysis relative to t-butyl chloride.

structural chemistry microwave spectroscopy bond length analysis

BCP Scaffold Delivers >100-Fold Aqueous Solubility Improvement and ~4-Fold Oral Exposure Enhancement vs. Phenyl Ring in Lead Optimization

In a landmark study comparing para-substituted phenyl and bicyclo[1.1.1]pentane cores within a γ-secretase inhibitor series (BMS-708,163 program), the BCP-containing compound 3 and its phenyl counterpart 1 were directly benchmarked. Compound 3 (BCP) exhibited >100-fold higher aqueous solubility (measured as thermodynamic solubility at pH 7.4: 577 μM for 3 vs. 5.4 μM for 1) while retaining equipotent enzyme inhibition and Notch selectivity [1]. In a mouse PK model, the BCP analog delivered approximately 4-fold increases in both Cmax and AUC relative to the phenyl lead, translating the solubility and permeability advantages into superior oral absorption [1]. Although these data are for a 1,3-disubstituted BCP derivative rather than 1-chlorobicyclo[1.1.1]pentane itself, the scaffold-level physicochemical benefits are intrinsic to the BCP cage geometry and apply to BCP-containing molecules accessed via this chloro building block.

medicinal chemistry bioisosterism drug-like physicochemical properties

High-Value Application Scenarios for 1-Chlorobicyclo[1.1.1]pentane in Academic and Industrial Research


Strain-Release-Driven Diversification for Medicinal Chemistry Libraries

The ~66.6 kcal/mol strain energy of the BCP cage [1] and the 313-fold solvolytic rate acceleration vs. t-butyl chloride [2] make 1-chlorobicyclo[1.1.1]pentane an ideal entry point for strain-release nucleophilic substitution cascades. Under mild solvolytic conditions (80% aqueous ethanol, 25 °C), the chloride undergoes clean conversion to 3-methylenecyclobutanol derivatives, enabling the rapid generation of cyclobutane-containing scaffolds for fragment-based screening libraries.

Orthogonal Protecting Group Strategies Exploiting Selective Inertness toward Organolithiums

The complete inertness of 1-chlorobicyclo[1.1.1]pentane to t-butyllithium, in contrast to the clean metal-halogen exchange exhibited by 1-iodobicyclo[1.1.1]pentane [3], enables the design of polyhalogenated BCP intermediates in which the C–Cl bond serves as a masked, lithiation-inert position while the C–I bond is selectively metalated and functionalized. This chemoselectivity is particularly valuable in the synthesis of unsymmetrical 1,3-disubstituted BCP derivatives for medicinal chemistry programs.

Synthesis of Bioisosteric Drug Analogues with Improved Developability Profiles

BCP-containing compounds derived from 1-chlorobicyclo[1.1.1]pentane benefit from the scaffold's class-level ability to increase aqueous solubility (>100-fold vs. phenyl), improve passive permeability, and enhance oral absorption (~4-fold Cmax and AUC improvements in mouse models) while maintaining target potency [4]. This makes the chloro building block a strategic procurement priority for lead optimization campaigns replacing para-substituted phenyl rings, tert-butyl groups, or internal alkynes in drug candidates.

Physical Organic Chemistry Studies of Bridgehead Cation Stability and Cage Strain Effects

The precisely characterized structural parameters of 1-chlorobicyclo[1.1.1]pentane—including the shortened C–Cl bond of 1.761 Å and the 73.47° bridgehead bond angle [5]—provide a well-defined experimental system for investigating the relationship between cage geometry, leaving-group ability, and carbocation stability. The compound's activation parameters for solvolysis (ΔH‡ = 12.0 kcal/mol, ΔS‡ = +4 eu) [2] offer benchmark data for computational modeling of strain-assisted ionization mechanisms.

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